molecular formula C15H12F2N2O2 B5581305 N,N'-bis(3-fluorophenyl)malonamide

N,N'-bis(3-fluorophenyl)malonamide

Cat. No.: B5581305
M. Wt: 290.26 g/mol
InChI Key: VRSDZQNNHVVJSS-UHFFFAOYSA-N
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Description

N,N'-bis(3-fluorophenyl)malonamide is a malonamide derivative featuring two 3-fluorophenyl groups attached to the nitrogen atoms of the malonamide backbone. This compound belongs to a class of molecules where structural modifications, such as substituent type and position, significantly influence physicochemical properties and biological or industrial applications. The meta-fluorine substituents confer distinct electronic and steric characteristics, impacting lipophilicity, molecular interactions, and coordination chemistry.

Properties

IUPAC Name

N,N'-bis(3-fluorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSDZQNNHVVJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199116
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N'-bis(3-fluorophenyl)malonamide with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-fluoro (meta) C₁₅H₁₂F₂N₂O₂ 290.27 High electronegativity; potential antimicrobial activity
N,N′-bis(3-chloro-4-fluorophenyl)malonamide 3-chloro, 4-fluoro C₁₅H₁₀Cl₂F₂N₂O₂ 357.16 Antimicrobial activity against pathogens; influenced by lipophilicity
N,N´-bis(2-methoxyphenyl)malonamide 2-methoxy (ortho) C₁₇H₁₈N₂O₄ 314.34 Silver(I) extraction efficiency ~11%; characterized by NMR/X-ray
N,N´-bis(2-benzylsulfanylethyl)malonamide 2-benzylsulfanylethyl C₂₁H₂₆N₂O₂S₂ 426.58 >97% Ag(I) extraction efficiency; pH-stable (2.5–9.0)
N,N′-Bis(2-chlorophenyl)malonamide 2-chloro (ortho) C₁₅H₁₂Cl₂N₂O₂ 323.18 Structural studies reveal intermolecular H-bonding; lower solubility

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Nitro Groups : The 3-fluorophenyl substituent provides strong electron-withdrawing effects, enhancing electrophilicity compared to chloro or nitro groups. This may improve binding to biological targets (e.g., enzymes) or metal ions but reduce lipophilicity relative to chloro analogs .
  • Ortho-substituted malonamides exhibit lower silver extraction efficiency due to restricted coordination geometry .

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